molecular formula C6H6ClNO B1320319 4-Chloro-3-methoxypyridine CAS No. 96628-70-5

4-Chloro-3-methoxypyridine

Cat. No.: B1320319
CAS No.: 96628-70-5
M. Wt: 143.57 g/mol
InChI Key: DICAQTPGOQCCOH-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and a methoxy group, respectively

Mechanism of Action

Target of Action

4-Chloro-3-methoxypyridine is primarily used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon–carbon bonds, enabling the construction of complex organic structures .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight and solubility, would influence its behavior in a chemical reaction or biological system .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific context, such as the type of organism and the presence of other compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and pH, can also impact the reaction’s efficiency . Furthermore, the compound’s stability could be affected by factors like light, heat, and moisture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

4-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICAQTPGOQCCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601802
Record name 4-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96628-70-5
Record name 4-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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